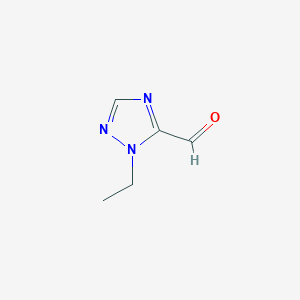

1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-ethyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-2-8-5(3-9)6-4-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMKFRWHQLJAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651004 | |

| Record name | 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675617-95-5 | |

| Record name | 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

An In-Depth Technical Guide to 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

This compound is a specialized heterocyclic compound that has emerged as a crucial intermediate in various fields of chemical synthesis. Belonging to the family of heterocyclic building blocks, its unique molecular architecture, which combines a 1,2,4-triazole ring with a reactive aldehyde functional group, makes it a valuable precursor for the synthesis of more complex molecules.[1] The 1,2,4-triazole moiety is a well-established pharmacophore, recognized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, a feature that has led to its incorporation into numerous clinically successful drugs.[2][3] This guide provides a comprehensive overview of the physicochemical properties, reactivity, applications, and handling of this compound, offering a technical resource for professionals in drug discovery, agrochemical development, and material science.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis and formulation. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 675617-95-5 | [1][4][5] |

| Molecular Formula | C₅H₇N₃O | [1][4][5] |

| Molecular Weight | 125.13 g/mol | [1][5] |

| Appearance | Light yellow liquid or solid | [4][5] |

| Physical Form | Solid | [5] |

| Purity | ≥ 95% (Confirmed by NMR) | [4] |

| SMILES String | O=C([H])C1=NC=NN1CC | [5][6] |

| InChI Key | IGMKFRWHQLJAJS-UHFFFAOYSA-N | [5] |

| Storage Conditions | Store at 0-8°C | [4] |

| Flash Point | Not applicable | [5] |

| Predicted XlogP | 0.1 | [6] |

Predicted Collision Cross Section (CCS) Data (Calculated using CCSbase) [6]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 126.06619 | 122.4 |

| [M+Na]⁺ | 148.04813 | 132.7 |

Molecular Structure and Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of its three key structural components: the aromatic triazole ring, the N1-ethyl substituent, and the C5-aldehyde group.

References

- 1. calpaclab.com [calpaclab.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound DiscoveryCPR 675617-95-5 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C5H7N3O) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde (CAS No. 675617-95-5), a heterocyclic building block with significant potential in medicinal chemistry and materials science. The 1,2,4-triazole scaffold is a privileged structure in numerous clinically approved drugs, particularly in the realm of antifungal agents that target lanosterol 14α-demethylase (CYP51). This document details the physicochemical properties of the title compound, outlines a robust and plausible synthetic route, provides expected analytical characterization data, and explores its chemical reactivity. Furthermore, it delves into the rationale for its application in drug discovery, focusing on its role as a key intermediate for creating novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Importance

This compound is a versatile heterocyclic aldehyde that serves as a critical intermediate in the synthesis of more complex molecules. The core 1,2,4-triazole ring is an essential pharmacophore known for its metabolic stability and its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes.[1][2] The true value of this specific compound lies in the strategic placement of its functional groups:

-

The N1-Ethyl Group: This small alkyl substituent enhances lipophilicity compared to the parent NH-triazole, which can be crucial for membrane permeability and improving pharmacokinetic profiles of derivative drug candidates.

-

The C5-Carbaldehyde Group: This electrophilic handle is the primary site for chemical elaboration. It provides a gateway to a vast array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecular architectures.

The convergence of these features makes this compound a molecule of significant interest for scaffold decoration in the pursuit of novel fungicides, anticancer agents, and specialized polymers.[3]

Physicochemical and Safety Profile

A summary of the key physical and chemical properties is presented below. It is important to note that while a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the safety precautions should be based on the known hazards of related heterocyclic aldehydes and the general class of triazoles.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

| CAS Number | 675617-95-5 | [4][5] |

| Molecular Formula | C₅H₇N₃O | [4] |

| Molecular Weight | 125.13 g/mol | [4] |

| Appearance | Light yellow liquid or solid | [3][5] |

| Purity | ≥ 95% (by NMR) | [3] |

| SMILES | O=C([H])C1=NC=NN1CC | [5] |

| InChIKey | IGMKFRWHQLJAJS-UHFFFAOYSA-N | [5] |

| Storage | Store at 0-8°C | [3] |

Safety Summary: While specific toxicity data is not available, compounds of this class should be handled with care in a well-ventilated fume hood. Assume the compound is harmful if swallowed and may cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Synthesis and Purification

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

Part A: Synthesis of 1-Ethyl-1H-1,2,4-triazole

-

Rationale: This step introduces the ethyl group onto the triazole nucleus. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF ensures complete deprotonation of the triazole, facilitating nucleophilic attack on the iodoethane.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) and suspend it in anhydrous DMF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 1H-1,2,4-triazole (1.0 eq.) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0°C and add iodoethane (1.05 eq.) dropwise via the dropping funnel.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting triazole is consumed.

-

Carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-ethyl-1H-1,2,4-triazole.

-

Part B: Formylation via Vilsmeier-Haack Reaction [7][8][9]

-

Rationale: The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocycles.[8][10] The reaction of DMF with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the triazole ring. The C5 position is the most electron-rich and sterically accessible carbon, leading to regioselective formylation.

-

Procedure:

-

In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq.) and cool to 0°C.

-

Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring, maintaining the temperature below 5°C. The Vilsmeier reagent will form as a solid or thick slurry.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

-

Add 1-ethyl-1H-1,2,4-triazole (1.0 eq.) to the Vilsmeier reagent.

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude aldehyde by column chromatography on silica gel to afford the final product.

-

Spectroscopic Characterization (Predicted)

No publicly available spectra for this specific compound were identified. However, based on known chemical shifts for related 1,2,4-triazole derivatives, a predicted NMR profile can be constructed.[11][12][13][14][15][16] This serves as a benchmark for researchers to confirm the identity of their synthesized material.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -CHO | 9.9 - 10.1 (s, 1H) | 184.0 - 186.0 | Aldehyde proton is a sharp singlet. Carbon is highly deshielded. |

| C3-H | 8.1 - 8.3 (s, 1H) | 146.0 - 148.0 | Triazole ring proton. |

| -N-CH₂-CH₃ | 4.3 - 4.5 (q, 2H, J≈7.2 Hz) | 42.0 - 44.0 | Methylene protons adjacent to the nitrogen. |

| -N-CH₂-CH₃ | 1.5 - 1.7 (t, 3H, J≈7.2 Hz) | 14.0 - 16.0 | Methyl protons of the ethyl group. |

| C5-CHO | - | 155.0 - 157.0 | Carbon of the triazole ring bearing the aldehyde. |

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong C=O stretch for the aldehyde at ~1690-1710 cm⁻¹, C-H stretches for the aldehyde proton around 2720 and 2820 cm⁻¹, and C=N stretching from the triazole ring around 1500-1600 cm⁻¹.

-

Mass Spectrometry (MS): The expected [M+H]⁺ peak would be at m/z 126.0662.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality is a cornerstone of synthetic chemistry, and its presence on the 1-ethyl-1,2,4-triazole scaffold opens numerous avenues for diversification. Three exemplary and highly valuable transformations are detailed below.

Reductive Amination

-

Concept: This is one of the most powerful methods for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[17][18] This reaction is fundamental in medicinal chemistry for linking the triazole core to other pharmacophores or linker units.[19][20]

-

General Protocol:

-

Dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent such as methanol or dichloroethane.

-

Add a mild acid catalyst, such as acetic acid (0.1 eq.), to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), in portions.

-

Continue stirring at room temperature overnight.

-

Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent.

-

Purify via standard chromatographic methods.

-

Caption: Workflow for Reductive Amination.

Wittig Reaction

-

Concept: The Wittig reaction is a premier method for alkene synthesis from carbonyl compounds.[1][21][22][23][24] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. This allows for the conversion of the C=O bond into a C=C bond, enabling the synthesis of vinyl-triazole derivatives.

-

General Protocol:

-

Suspend the appropriate triphenylphosphonium salt (1.1 eq.) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0°C or -78°C, depending on the ylide stability.

-

Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to generate the colored ylide.

-

Stir for 30-60 minutes.

-

Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract with an organic solvent, dry, and concentrate.

-

Purify by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

-

Knoevenagel Condensation

-

Concept: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base like piperidine or ammonia.[25][26][27][28][29] The product is typically an α,β-unsaturated system, which is a versatile Michael acceptor for further synthetic transformations.

-

General Protocol:

-

Dissolve this compound (1.0 eq.) and the active methylene compound (1.0 eq.) in a solvent such as ethanol or toluene.

-

Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (0.1 eq.).

-

Reflux the mixture, often with a Dean-Stark apparatus to remove the water formed during the condensation, driving the equilibrium towards the product.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

-

If the product is soluble, concentrate the solvent and purify by recrystallization or column chromatography.

-

Applications in Drug Discovery: Targeting Fungal Ergosterol Biosynthesis

The 1,2,4-triazole nucleus is the cornerstone of several blockbuster antifungal drugs, including fluconazole and itraconazole.[30][31][32] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[30][31][32][33][34] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

-

Mechanism of Action: The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the active site of CYP51, while the substituted side chain interacts with the surrounding amino acid residues.[30][32] This potent inhibition blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of membrane integrity, ultimately resulting in fungistatic or fungicidal activity.[31]

This compound is an ideal starting point for creating new generations of CYP51 inhibitors. The aldehyde group can be elaborated into various side chains designed to optimize binding affinity and selectivity for the fungal enzyme over its human ortholog.[30][32][35]

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.

Conclusion

This compound represents a strategically important and highly versatile building block for chemical synthesis. Its combination of a proven heterocyclic pharmacophore and a reactive aldehyde handle makes it an invaluable tool for researchers in drug discovery and materials science. This guide has provided a framework for its synthesis, characterization, and chemical manipulation, with a particular focus on its potential for developing novel antifungal agents. The protocols and data herein, while based on established chemical principles, provide a solid foundation for the practical application of this compound in the laboratory.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. scispace.com [scispace.com]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. patents.justia.com [patents.justia.com]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier-Haack Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis | MDPI [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. gctlc.org [gctlc.org]

- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Wittig reaction - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Chemicals [chemicals.thermofisher.cn]

- 29. Knoevenagel Condensation [organic-chemistry.org]

- 30. Synthesis of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14 alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Drug Strategies Targeting CYP51 in Neglected Tropical Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: A Versatile Heterocyclic Building Block

Introduction: The Significance of the Triazole Scaffold in Modern Chemistry

The 1,2,4-triazole ring system is a cornerstone of contemporary medicinal and agricultural chemistry.[1][2] This five-membered heterocycle, with its unique arrangement of three nitrogen atoms, imparts favorable properties to parent molecules, including metabolic stability, hydrogen bonding capabilities, and a distinct dipole moment. These characteristics make 1,2,4-triazole derivatives adept at interacting with biological targets with high affinity and specificity.[1] As a result, this scaffold is integral to a wide array of clinically significant drugs, most notably antifungal agents like fluconazole and voriconazole, as well as compounds with antiviral, anticancer, and anticonvulsant properties.[1][3]

This guide focuses on a specific, functionalized derivative: 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. The presence of both an N-ethyl group and a C5-aldehyde functionality makes this molecule a highly versatile and valuable building block for the synthesis of more complex, biologically active compounds.[4] The aldehyde group serves as a reactive handle for a multitude of chemical transformations, allowing for the facile introduction of diverse molecular fragments, while the N-ethyl group can influence solubility and binding interactions. This guide provides an in-depth exploration of its molecular structure, a proposed synthetic pathway, its spectroscopic signature, and its potential applications, particularly in the realm of drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a small heterocyclic molecule with the chemical formula C₅H₇N₃O. The core of the molecule is the planar 1,2,4-triazole ring. An ethyl group is attached to the nitrogen at position 1 (N1), and a carbaldehyde (formyl) group is attached to the carbon at position 5 (C5).

Structural Diagram

References

A Technical Guide to the Spectroscopic Characterization of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this versatile heterocyclic compound. While experimental data for this specific molecule is not publicly available, this guide presents a robust, predicted spectroscopic profile based on established principles and data from analogous structures found in the scientific literature.

Introduction

This compound, with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol , is a key building block in medicinal and agricultural chemistry.[1][2] Its triazole core is a recognized pharmacophore present in a wide array of therapeutic agents, including antifungal and anticancer drugs.[1][3] The aldehyde functional group provides a reactive handle for further synthetic modifications, making this compound a valuable intermediate in the synthesis of complex, biologically active molecules. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for guiding its use in subsequent synthetic steps.

Molecular Structure and Key Features

The structure of this compound, presented below, features a 5-membered aromatic triazole ring substituted with an ethyl group at the N1 position and a carbaldehyde group at the C5 position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1: Molecular Structure of this compound

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum in a suitable solvent like CDCl₃ would exhibit distinct signals for the ethyl, aldehyde, and triazole protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.1 | Singlet | 1H | Triazole ring proton (C3-H) |

| ~4.5 | Quartet | 2H | Methylene protons (-CH₂-) |

| ~1.5 | Triplet | 3H | Methyl protons (-CH₃) |

Interpretation:

-

Aldehyde Proton (~10.2 ppm): The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the adjacent carbonyl group. This is a characteristic chemical shift for aldehydes.

-

Triazole Ring Proton (~8.1 ppm): The proton on the triazole ring (C3-H) is anticipated to appear as a singlet in the aromatic region. For comparison, the triazole CH proton in 5-substituted ethyl 1,2,4-triazole-3-carboxylates has been reported at δ 8.65.[5]

-

Ethyl Group Protons: The ethyl group will present as a classic quartet for the methylene protons (~4.5 ppm) coupled to the methyl protons, and a triplet for the methyl protons (~1.5 ppm) coupled to the methylene protons. The downfield shift of the methylene protons is due to their proximity to the electronegative nitrogen atom of the triazole ring.

The predicted ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde Carbonyl Carbon (-CHO) |

| ~158 | Triazole Ring Carbon (C5) |

| ~145 | Triazole Ring Carbon (C3) |

| ~45 | Methylene Carbon (-CH₂-) |

| ~14 | Methyl Carbon (-CH₃) |

Interpretation:

-

Carbonyl Carbon (~185 ppm): The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, a characteristic feature of this functional group.

-

Triazole Ring Carbons (~158 and ~145 ppm): The two carbons of the triazole ring will appear in the aromatic region. The carbon atom C5, attached to the electron-withdrawing aldehyde group and a nitrogen atom, is predicted to be further downfield than C3.

-

Ethyl Group Carbons (~45 and ~14 ppm): The methylene carbon will be more deshielded than the methyl carbon due to its direct attachment to the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic, triazole ring) |

| ~2950 | Medium | C-H stretch (aliphatic, ethyl group) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1500 | Medium-Strong | C=N and C=C stretches (triazole ring) |

Interpretation:

-

C=O Stretch (~1700 cm⁻¹): A strong absorption band around 1700 cm⁻¹ is the most characteristic signal for the carbonyl group of the aldehyde.

-

C-H Stretches: Aromatic C-H stretching from the triazole ring is expected around 3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group will appear around 2950 cm⁻¹.

-

Triazole Ring Vibrations: The C=N and C=C stretching vibrations within the triazole ring typically give rise to absorptions in the 1600-1500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the predicted monoisotopic mass is 125.0589 g/mol .[6]

| m/z | Predicted Fragment |

| 125 | [M]⁺ |

| 96 | [M - CHO]⁺ |

| 69 | [M - C₂H₅ - CHO]⁺ or [M - N₂ - CHO]⁺ |

Predicted Fragmentation Pathway:

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 125. A primary fragmentation would likely involve the loss of the formyl radical (-CHO), resulting in a fragment at m/z 96. Subsequent fragmentation could involve the loss of the ethyl group (-C₂H₅) to give a fragment at m/z 69.

Experimental Protocols

The following are standard, field-proven methodologies for the acquisition of spectroscopic data for small organic molecules like this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Acquire a one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

IR Data Acquisition

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.

-

KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the spectrum of the sample over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry Data Acquisition

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Introduction:

-

ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ion source via direct infusion or coupled to a liquid chromatograph.

-

EI: Introduce a volatile sample directly into the high-vacuum source where it is vaporized and ionized.

-

-

Data Collection: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on established chemical principles and data from analogous compounds. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this important heterocyclic building block. While these predicted data await experimental verification, they provide a strong foundation for the identification and characterization of this compound in a research and development setting.

References

Tautomerism in Substituted 1,2,4-Triazoles: A Comprehensive Technical Guide for Researchers

Abstract

The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry and materials science, owing to its diverse biological activities and versatile chemical properties. The functionality of substituted 1,2,4-triazoles is intimately linked to their tautomeric behavior, a phenomenon of prototropic isomerization that dictates the molecule's structure, reactivity, and intermolecular interactions. Understanding and controlling the tautomeric equilibrium is therefore of paramount importance in the rational design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive exploration of tautomerism in substituted 1,2,4-triazole systems. It elucidates the fundamental principles governing the stability of the primary 1H, 2H, and 4H tautomers, with a focus on the nuanced interplay of substituent effects, solvent polarity, and pH. This guide further presents detailed, field-proven experimental and computational methodologies for the unambiguous characterization of these tautomeric forms, empowering researchers to confidently navigate this critical aspect of 1,2,4-triazole chemistry.

The Landscape of Tautomerism in 1,2,4-Triazoles: A Dynamic Equilibrium

Prototropic tautomerism in substituted 1,2,4-triazoles involves the migration of a proton between the three nitrogen atoms of the heterocyclic ring, giving rise to three potential annular tautomers: the 1H, 2H, and 4H forms.[1] The position of this mobile proton profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall topography, thereby modulating its biological activity.[2] The unsubstituted 1,2,4-triazole predominantly exists as the more stable 1H-tautomer.[1] However, the introduction of substituents at the C3 and C5 positions can dramatically shift this equilibrium.

Caption: The dynamic equilibrium between the 1H, 2H, and 4H tautomers of substituted 1,2,4-triazoles is influenced by a confluence of factors.

In addition to annular tautomerism, substituted 1,2,4-triazoles bearing hydroxyl or thiol groups at the C3 or C5 positions can exhibit keto-enol or thione-thiol tautomerism, respectively.[2] This introduces further structural diversity and complexity to the system. For instance, 1,2,4-triazol-5-ones exist in equilibrium between their keto (amide) and enol (hydroxy) forms, while their sulfur analogs, 1,2,4-triazole-5-thiones, exhibit a thione-thiol equilibrium.[1][2] Quantum chemical calculations have shown that for 1,2,4-triazole-3-thione and its derivatives, the thione form is generally the most stable in the gas phase.[1]

Guiding the Equilibrium: Key Factors Influencing Tautomer Stability

The delicate balance between the 1H, 2H, and 4H tautomers is not static but is rather a dynamic interplay of several key factors. A thorough understanding of these influences is critical for predicting and controlling the predominant tautomeric form in a given system.

The Decisive Role of Substituents

The electronic nature of substituents at the C3 and C5 positions exerts a profound influence on the relative stability of the tautomers.[1]

-

Electron-donating groups (EDGs) , such as -NH₂, -OH, and -OR, tend to stabilize the 2H-tautomer . This is attributed to favorable electronic delocalization and resonance effects.

-

Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and -CF₃, generally favor the 1H-tautomer . These groups withdraw electron density from the ring, and the 1H form is often electronically more stable under these conditions.

-

The 4H-tautomer is frequently the least stable form, often being a minor component in the equilibrium mixture.[3]

The position of the substituent also plays a crucial role. For instance, in 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen atom tends to reside on the nitrogen atom (N1 or N2) closer to the more electron-releasing substituent.[4] Furthermore, the potential for intramolecular hydrogen bonding can significantly impact tautomer preference.[5][6]

The Influence of the Surrounding Medium: Solvent Effects and pH

The polarity of the solvent can significantly modulate the tautomeric equilibrium.[2] Polar solvents may stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. For example, in some 3-amino-5-nitro-1,2,4-triazoles, the 2H-tautomer is favored in polar solvents.[7]

The pH of the medium is another critical determinant, as protonation or deprotonation of the triazole ring can favor specific tautomeric forms. The acidity constants (pKa) of the different tautomers will vary, leading to a pH-dependent distribution of species in solution.

Unambiguous Characterization: A Multi-pronged Approach

A combination of experimental and computational techniques is indispensable for the definitive characterization of the tautomeric forms of substituted 1,2,4-triazoles.[1]

Caption: An integrated workflow for the synthesis and comprehensive characterization of tautomerism in substituted 1,2,4-triazoles.

Experimental Protocols for Tautomer Elucidation

NMR is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[2] The chemical shifts of protons (¹H), carbons (¹³C), and nitrogens (¹⁵N) are highly sensitive to the electronic environment, which differs significantly between tautomers.

Step-by-Step Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified substituted 1,2,4-triazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can directly influence the tautomeric equilibrium.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (≥400 MHz).

-

Use a spectral width of approximately 0-15 ppm.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a spectral width of approximately 0-250 ppm.

-

A sufficient number of scans (often 1024 or more) is required for adequate signal intensity.

-

-

Data Analysis:

-

Identify distinct sets of signals corresponding to different tautomers if the interconversion is slow on the NMR timescale.

-

Carefully integrate the signals in the ¹H NMR spectrum to determine the relative populations of the tautomers in solution.[8]

-

Compare the observed chemical shifts with those predicted from computational modeling to aid in the assignment of each tautomer.

-

IR spectroscopy is particularly useful for identifying functional groups and can be used to probe tautomerism in both the solid and solution states.

Step-by-Step Protocol for Solid-State IR Analysis (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the dry 1,2,4-triazole sample with 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle to form a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Record the IR spectrum from approximately 4000 to 400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. For example, in a 1,2,4-triazole-5-thione, the C=S stretch of the thione form (around 1166-1258 cm⁻¹) and the S-H stretch of the thiol form (around 2550-2700 cm⁻¹) can be distinguished.[8]

UV-Vis spectroscopy probes the electronic transitions within a molecule, which differ for each tautomer due to variations in their conjugated systems.

Step-by-Step Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the 1,2,4-triazole derivative in a suitable solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the experimental spectrum with spectra simulated for each tautomer using computational methods.[5] This comparison, often weighted by the Boltzmann distribution of calculated tautomer energies, can provide strong evidence for the predominant tautomeric form(s) in solution.

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, definitively identifying the tautomeric form present in the crystal lattice by precisely locating all atoms, including hydrogen atoms.[9]

Step-by-Step Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the substituted 1,2,4-triazole suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.[2]

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise three-dimensional arrangement of atoms and confirming the tautomeric form in the solid state.

Computational Approaches: Predicting and Corroborating Experimental Findings

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern tautomerism studies.[1] They provide invaluable insights into the intrinsic stabilities of tautomers and can be used to simulate spectroscopic data to aid in the interpretation of experimental results.

Workflow for DFT Calculations:

-

Structure Optimization: Build all possible tautomeric structures of the substituted 1,2,4-triazole and optimize their geometries using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1][3]

-

Energy Calculation: Calculate the electronic and Gibbs free energies of the optimized structures to predict their relative stabilities.[1] The tautomer with the lowest energy is predicted to be the most stable.

-

Solvent Modeling: To simulate solution-phase behavior, employ a continuum solvation model (e.g., SMD, IEFPCM) to account for the effect of the solvent.[5]

-

Spectroscopic Property Simulation: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra for each optimized tautomer.[1] These simulated data can then be directly compared with experimental results to validate the computational model and confirm the identity of the observed tautomers.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers is quantified by the difference in their Gibbs free energy (ΔG) or electronic energy (ΔE). These values can be obtained from computational calculations and used to predict the equilibrium constant (KT) and the relative populations of the tautomers.

| Substituent at C5 | Tautomer | Relative Energy (kcal/mol) | Predicted Major Tautomer |

| -H (unsubstituted) | 1H | 0.0 | 1H |

| 4H | >6.0 | ||

| -NH₂ (Amino) | 1H | ~0 | 1H/2H (nearly isoenergetic) |

| 2H | ~0 | ||

| 4H | ~7.0 | ||

| -NO₂ (Nitro) | 1H | 0.0 | 1H (in gas phase) |

| 2H | (favored in polar solvents) | 2H (in polar solvents) | |

| -OH (Hydroxy) | 1H | (Dependent on other substituents and conditions) | Varies |

| 2H | |||

| 4H | |||

| -SH (Mercapto) | Thione | Generally more stable | Thione |

| Thiol |

Note: The relative energies are approximate and can vary depending on the computational method, basis set, and the presence of other substituents. Data is compiled from multiple sources for illustrative purposes.[1][7]

Biological Significance and Implications for Drug Development

The tautomeric state of a 1,2,4-triazole derivative is of critical importance in drug design and development.[2] Different tautomers possess distinct three-dimensional shapes, hydrogen bond donor/acceptor patterns, and lipophilicity profiles. These properties directly govern how a molecule interacts with its biological target, such as an enzyme active site or a receptor.[2] A change in the predominant tautomer can lead to a significant alteration or loss of biological activity. Therefore, a comprehensive understanding and characterization of the tautomeric landscape of any new 1,2,4-triazole-based drug candidate is an indispensable step in the drug discovery process.

Conclusion

The tautomerism of substituted 1,2,4-triazoles is a multifaceted phenomenon with profound implications for their chemical and biological properties. As this guide has detailed, a synergistic approach that combines rigorous experimental characterization with insightful computational modeling is essential for the unambiguous elucidation of tautomeric equilibria. By leveraging the methodologies outlined herein, researchers in drug development and materials science can gain a deeper understanding of their 1,2,4-triazole systems, enabling more rational design strategies and ultimately accelerating the discovery of novel, impactful molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chimia.ch [chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Substituted-1H-1,2,4-Triazole-5-Carbaldehydes: Synthesis, Reactivity, and Applications

Abstract

The 1,2,4-triazole nucleus is a cornerstone "privileged structure" in medicinal chemistry, renowned for its metabolic stability and versatile hydrogen bonding capabilities.[1] This guide focuses on a particularly valuable subclass: 1-substituted-1H-1,2,4-triazole-5-carbaldehydes. The aldehyde functional group at the C5 position serves as a highly reactive and versatile synthetic handle, enabling extensive molecular elaboration for the development of novel therapeutic agents and functional materials. We will explore robust synthetic methodologies, detail the characteristic chemical reactivity of this scaffold, and highlight its significant applications in drug discovery, supported by quantitative data and detailed experimental protocols.

Introduction: The Strategic Importance of the 1,2,4-Triazole-5-Carbaldehyde Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle integral to numerous marketed drugs, including the antifungal agents Fluconazole and Voriconazole, the antiviral Ribavirin, and the aromatase inhibitors Letrozole and Anastrozole used in cancer therapy.[1][2] Its success is attributed to its unique physicochemical properties, such as its ability to act as a bioisostere for amide or ester groups, enhancing pharmacokinetic profiles.[1]

The introduction of a carbaldehyde (-CHO) group at the 5-position transforms the stable triazole core into a dynamic building block. This aldehyde provides a crucial electrophilic site for a myriad of chemical transformations, allowing chemists to readily introduce diverse functional groups and build molecular complexity. This capability is paramount in drug development for lead optimization and the exploration of structure-activity relationships (SAR).

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of 1-substituted-1H-1,2,4-triazole-5-carbaldehydes can be approached through several strategic pathways. The choice of method often depends on the nature of the N1-substituent and the availability of starting materials.

Method A: Direct Formylation of 1-Substituted-1H-1,2,4-Triazoles

Direct formylation is an efficient route, with the Vilsmeier-Haack and Duff reactions being the most prominent examples.

-

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] The resulting electrophilic iminium salt reacts with the electron-rich triazole ring to introduce the formyl group after hydrolysis.[4][5] This method is particularly effective for triazoles activated with electron-donating groups.[4]

-

Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) as the formyl source, typically in an acidic medium like glyceroboric acid or, more effectively, trifluoroacetic acid (TFA).[6][7] While traditionally used for phenols, modified Duff conditions with TFA have expanded its scope to other aromatic systems, offering mild conditions and good yields.[7] Formylation generally occurs ortho to activating groups, a principle that can be applied to substituted triazole systems.[6][8]

Method B: Oxidation of 5-Methyl or 5-Hydroxymethyl Precursors

A highly reliable and common strategy involves the oxidation of a pre-existing C5 substituent.

-

Starting Material: The synthesis begins with a 1-substituted-5-methyl- or 5-(hydroxymethyl)-1H-1,2,4-triazole. The hydroxymethyl intermediate is often prepared by the reduction of a corresponding C5-carboxylic acid ester.

-

Oxidation: The alcohol is then oxidized to the aldehyde using a variety of reagents. Mild oxidants like manganese dioxide (MnO₂) are frequently used to prevent over-oxidation to the carboxylic acid. Other systems, such as those based on Dess-Martin periodinane, can also be employed for this transformation.

Method C: Reductive Transformation of C5-Nitrile or C5-Ester Derivatives

Functional group interconversion provides another powerful route.

-

From Nitriles: Catalytic hydrogenation of a 1-substituted-1H-1,2,4-triazole-5-carbonitrile over a palladium catalyst can yield the corresponding carbaldehyde.[9] Careful control of reaction conditions is critical to stop the reduction at the aldehyde stage and prevent formation of the amine.

-

From Esters: The partial reduction of a C5-ester, such as a methyl or ethyl ester, can be achieved using hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method is widely used for converting esters to aldehydes.

Workflow for Major Synthetic Pathways

Caption: Key synthetic routes to the target carbaldehyde.

Key Chemical Transformations and Reactivity

The aldehyde group at the C5 position is a versatile functional handle for a wide range of subsequent reactions, making it invaluable for generating libraries of compounds for biological screening.

-

Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine (Schiff base), which is then reduced in situ by agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to yield secondary or tertiary amines, respectively. This is one of the most powerful methods for introducing diverse amine side chains.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, providing a scaffold for further functionalization.

-

Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a weak base provides access to α,β-unsaturated systems.

-

Formation of Heterocycles: The aldehyde can serve as a key precursor for the synthesis of fused heterocyclic systems. For example, reaction with hydrazines can lead to the formation of fused pyrazole or triazine rings, depending on the reaction partners and conditions.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like potassium permanganate (KMnO₄) or reduced to the primary alcohol with mild reducing agents like sodium borohydride.[10][11]

Diagram of Key Aldehyde Transformations

Caption: Major reaction pathways of the C5-carbaldehyde.

Applications in Medicinal Chemistry

The 1,2,4-triazole-5-carbaldehyde scaffold is a precursor to a multitude of biologically active molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities.[12][13]

| Therapeutic Area | Target/Mechanism | Example Application | Reference |

| Antifungal | Inhibition of fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis.[1] | Precursor for Fluconazole or Voriconazole analogues. | [1] |

| Anticancer | Aromatase inhibition (e.g., Letrozole); development of novel kinase inhibitors or cytotoxic agents. | Synthesis of novel aromatase inhibitors or other targeted agents. | [1] |

| Antiviral | Nucleoside analogue incorporation (e.g., Ribavirin). | Building block for novel antiviral nucleoside analogues. | [1][2] |

| Herbicidal | Inhibition of protoporphyrinogen oxidase (PPO). | Design of novel herbicides with selectivity for weeds over crops like soybeans. | [14] |

| Antibacterial | Various, often involving enzyme inhibition or disruption of cell wall synthesis. | Synthesis of Schiff bases and other derivatives with activity against strains like S. aureus and E. coli. | [12] |

Detailed Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should adapt them based on the specific substrate and scale.

Protocol 1: Synthesis of 1-Phenyl-1H-1,2,4-triazole-5-carbaldehyde via Vilsmeier-Haack Formylation

-

Rationale: This protocol utilizes the classic Vilsmeier-Haack conditions, which are effective for formylating moderately activated aromatic and heteroaromatic systems. Phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent.

-

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1-phenyl-1H-1,2,4-triazole (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring progress by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Hydrolysis: Basify the aqueous solution to pH 8-9 with a cold sodium hydroxide solution (e.g., 30% NaOH) to hydrolyze the intermediate iminium salt. Stir for 1 hour.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldehyde.

-

Protocol 2: Synthesis of (1-Benzyl-1H-1,2,4-triazol-5-yl)methanol and Subsequent Oxidation

-

Rationale: This two-step protocol is a robust alternative when direct formylation is inefficient. It involves the reduction of a stable ester to a primary alcohol, followed by a mild oxidation that selectively targets the alcohol without affecting the triazole ring.

-

Step 1: Reduction of Ethyl 1-benzyl-1H-1,2,4-triazole-5-carboxylate

-

Dissolve the starting ester (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.

-

Add a solution of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in THF dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction carefully by sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to obtain the crude alcohol, which can be used directly in the next step.

-

-

Step 2: Oxidation to 1-Benzyl-1H-1,2,4-triazole-5-carbaldehyde

-

Dissolve the crude alcohol from the previous step (1 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

-

Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight). The activity of MnO₂ is crucial for reaction success.

-

Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the mixture through a pad of Celite to remove the MnO₂ solids. Wash the Celite pad thoroughly with DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude aldehyde can be purified by column chromatography or recrystallization.

-

Conclusion and Future Outlook

1-Substituted-1H-1,2,4-triazole-5-carbaldehydes are exceptionally valuable intermediates in synthetic and medicinal chemistry. The synthetic routes described herein—direct formylation, oxidation of precursors, and reduction of nitriles/esters—provide reliable and versatile methods for accessing this core scaffold. The reactivity of the aldehyde group opens a gateway to vast chemical diversity, enabling the synthesis of extensive compound libraries for drug discovery programs targeting a wide range of diseases. Future research will likely focus on developing more sustainable and atom-economical catalytic methods for their synthesis and exploring their application in novel areas such as materials science and chemical biology.

References

- 1. benchchem.com [benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. 1,2,3-Triazoles. Part I. Some 4-aminotriazole-5-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Regioselective Reduction of 1 H-1,2,3-Triazole Diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of 1-(benzothiazol-5-yl)-1H-1,2,4-triazol-5-ones as protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2,4-Triazole Nucleus: A Historical and Synthetic Guide for the Modern Chemist

An In-depth Technical Guide to the Discovery and Synthesis of a Privileged Scaffold

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in the architecture of a vast array of biologically active molecules.[1][2][3][4] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amides and esters, have cemented its status as a "privileged structure" in medicinal chemistry.[1] This guide provides a comprehensive exploration of the discovery and evolution of 1,2,4-triazole synthesis, offering researchers, scientists, and drug development professionals a detailed understanding of both classical and contemporary methodologies.

A Legacy of Discovery: The Dawn of 1,2,4-Triazole Synthesis

The journey into the synthesis of 1,2,4-triazoles began over a century ago, with pioneering chemists laying the groundwork for what would become a critical area of heterocyclic chemistry. These foundational methods, while often requiring harsh conditions, remain relevant and instructive.

The Pellizzari Reaction: A Classic Condensation

In 1911, Guido Pellizzari reported a direct method for the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[5][6] This reaction, now known as the Pellizzari reaction, typically necessitates high temperatures, often exceeding 200°C, and can be conducted neat or in a high-boiling solvent.[5]

The mechanism commences with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. Pellizzari reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Novel Schiff Bases from 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: A Comprehensive Guide for Researchers

Introduction: The Versatile 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents, renowned for its metabolic stability and its role as a pharmacophore capable of engaging in crucial hydrogen bonding interactions within biological targets. This five-membered heterocycle is a key structural motif in a plethora of clinically significant drugs, exhibiting a wide array of biological activities including antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of the 1,2,4-triazole moiety into a molecule can enhance its pharmacological profile, improve pharmacokinetic parameters, and potentially reduce toxicity.

Schiff bases, compounds bearing the characteristic azomethine (-C=N-) functional group, are another class of molecules with profound importance in medicinal chemistry. Formed through the condensation of a primary amine with an aldehyde or ketone, Schiff bases are known for their broad spectrum of biological activities. The hybridization of the 1,2,4-triazole scaffold with the Schiff base linkage presents a powerful strategy in drug discovery, creating novel molecular entities with potentially synergistic or enhanced therapeutic effects.

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel Schiff bases derived from 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols and the scientific rationale behind the experimental choices.

Part 1: Synthesis of the Precursor: this compound

A critical prerequisite for the synthesis of the target Schiff bases is the efficient preparation of the starting aldehyde, this compound. While this compound is commercially available, an in-house synthesis may be desirable for scalability and cost-effectiveness. A highly effective and widely used method for the formylation of electron-rich heterocyclic systems is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the triazole ring.[3][4]

Reaction Causality and Mechanistic Insight

The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich 1-ethyl-1H-1,2,4-triazole then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. The regioselectivity of the formylation at the C5 position is directed by the electronic properties of the 1-substituted triazole ring.

Caption: Vilsmeier-Haack formylation of 1-ethyl-1H-1,2,4-triazole.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

1-Ethyl-1H-1,2,4-triazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (5 equivalents).

-

Formation of Vilsmeier Reagent: Cool the DMF to 0 °C in an ice-salt bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of Triazole: Dissolve 1-Ethyl-1H-1,2,4-triazole (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the triazole solution to the reaction mixture dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound.

Part 2: Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from the prepared aldehyde is a straightforward condensation reaction with a primary amine.[5] This reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water.

Reaction Causality and Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate.[6] Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). Subsequent dehydration leads to the formation of an iminium ion, which is then deprotonated to yield the stable Schiff base.[7]

Caption: General mechanism for Schiff base formation.

General Experimental Protocol: Synthesis of Schiff Bases

Materials:

-

This compound

-

Various primary amines (e.g., aniline, substituted anilines, benzylamine)

-

Absolute ethanol or methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol (or methanol).

-

Addition of Amine: To this solution, add the primary amine (1 equivalent).

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

-

Purification: Wash the collected solid with cold ethanol or methanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

Table 1: Representative Primary Amines for Schiff Base Synthesis

| Primary Amine | Resulting Schiff Base Substituent (R) | Potential Application Focus |

| Aniline | Phenyl | General antimicrobial and anticancer |

| 4-Chloroaniline | 4-Chlorophenyl | Enhanced antibacterial activity |

| 4-Methoxyaniline | 4-Methoxyphenyl | Potent antifungal activity |

| Benzylamine | Benzyl | Varied biological activities |

| 2-Aminopyridine | Pyridin-2-yl | Metal-chelating and catalytic uses |

Part 3: Characterization of the Synthesized Schiff Bases

The structural elucidation of the newly synthesized Schiff bases is crucial for confirming their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most significant feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹, corresponding to the C=N (azomethine) stretching vibration. The disappearance of the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine provides strong evidence for the formation of the Schiff base.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet in the downfield region (typically δ 8-10 ppm) corresponding to the azomethine proton (-CH=N-). The disappearance of the aldehyde proton signal (around δ 9-10 ppm) is also a key indicator.[8]

-

¹³C NMR: The carbon of the azomethine group typically resonates in the range of δ 140-160 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, and the fragmentation pattern can provide further structural information.

Part 4: Applications of 1,2,4-Triazole-Derived Schiff Bases in Drug Development

Schiff bases derived from 1,2,4-triazole scaffolds are a promising class of compounds with a wide range of potential therapeutic applications. Their biological activity is often attributed to the combined pharmacophoric features of the triazole ring and the azomethine linkage.

Antimicrobial and Antifungal Agents

A significant body of research has demonstrated the potent antimicrobial and antifungal activities of 1,2,4-triazole Schiff bases.[9][10][11][12] These compounds have shown efficacy against a variety of bacterial and fungal strains, including drug-resistant pathogens. The mechanism of action is often multifaceted, potentially involving the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. The nature of the substituent on the imine nitrogen can significantly influence the antimicrobial spectrum and potency. For instance, the introduction of halogen atoms or methoxy groups on the aromatic ring of the amine component has been shown to enhance antifungal activity.[13]

Anticancer Agents

The development of novel anticancer agents is a major focus of medicinal chemistry, and 1,2,4-triazole Schiff bases have emerged as promising candidates.[3][14][15][16] These compounds have exhibited cytotoxic activity against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with cell cycle progression. The structural versatility of these Schiff bases allows for the fine-tuning of their anticancer properties to target specific cancer types.

Other Potential Applications

Beyond their antimicrobial and anticancer properties, 1,2,4-triazole-derived Schiff bases are being explored for a range of other therapeutic applications, including:

-

Anti-inflammatory activity

-

Anticonvulsant properties

-

Analgesic effects

-

Antiviral activity

Caption: Potential applications of the synthesized Schiff bases.

Conclusion and Future Perspectives

The synthesis of novel Schiff bases from this compound offers a promising avenue for the discovery of new therapeutic agents. The protocols outlined in this guide provide a robust framework for the preparation and characterization of these compounds. The diverse biological activities associated with the 1,2,4-triazole scaffold and the Schiff base linkage underscore the potential of these hybrid molecules in addressing unmet medical needs. Further research, including extensive structure-activity relationship (SAR) studies and in vivo evaluations, is warranted to fully explore the therapeutic potential of this exciting class of compounds.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 3. Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. researchgate.net [researchgate.net]

- 6. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One Pot Synthesis and Antimicrobial Evaluation of Schiif Base 1,2,4-Triazole Derivatives | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]

- 8. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. Design, Synthesis, and Antifungal Activities of Novel 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. orientjchem.org [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. jk-sci.com [jk-sci.com]

- 14. Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]

protocol for synthesizing 1,5-disubstituted 1,2,4-triazoles

An In-Depth Guide to the Synthesis of 1,5-Disubstituted 1,2,4-Triazoles: Protocols and Mechanistic Insights

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2] The specific substitution pattern on the triazole ring is critical for biological activity, and 1,5-disubstituted isomers, in particular, have garnered significant attention as cis-restricted amide bond isosteres and key components in targeted therapies.

This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides a detailed overview of two robust and regioselective protocols for the synthesis of 1,5-disubstituted 1,2,4-triazoles. As a senior application scientist, this note moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind experimental choices, and practical insights to ensure successful synthesis and application.

Methodology 1: Regioselective Synthesis via Amidine Cyclocondensation

One of the most practical and scalable methods for accessing 1,5-disubstituted 1,2,4-triazoles involves the cyclocondensation of specialized amidine reagents with hydrazine salts. A notable example, developed by researchers at Merck, utilizes stable, crystalline oxamide-derived amidines that react with complete regioselectivity under mild conditions.[3][4]

Principle and Rationale